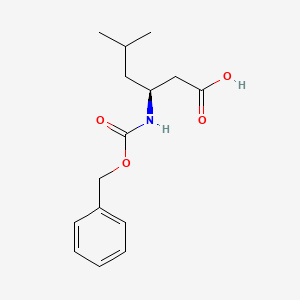

(S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid is a chiral amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. This compound is significant in organic synthesis and pharmaceutical research due to its role in the preparation of various peptides and other bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid typically involves the protection of the amino group of the corresponding amino acid. One common method is the use of benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction proceeds as follows:

- Dissolve the amino acid in a suitable solvent such as water or methanol.

- Add the base to the solution to deprotonate the amino group.

- Slowly add benzyl chloroformate to the reaction mixture while maintaining the temperature at around 0-5°C.

- Stir the reaction mixture for several hours until the reaction is complete.

- Extract the product using an organic solvent such as ethyl acetate.

- Purify the product by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as the use of automated reactors and purification systems.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid can undergo various chemical reactions, including:

Hydrogenation: The benzyloxycarbonyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

Hydrolysis: The ester bond in the benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the free amino acid.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides.

Esterification: The carboxyl group can be esterified with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

Hydrogenation: Pd/C, H₂ gas, methanol or ethanol as solvent.

Hydrolysis: HCl or NaOH, water or methanol as solvent.

Acylation: Acyl chlorides or anhydrides, pyridine or triethylamine as base.

Esterification: Alcohols (e.g., methanol, ethanol), H₂SO₄ or HCl as catalyst.

Major Products

Hydrogenation: Free amino acid.

Hydrolysis: Free amino acid.

Acylation: Amides.

Esterification: Esters.

Applications De Recherche Scientifique

(S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The benzyloxycarbonyl group protects the amino group during peptide bond formation.

Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents. The compound can be incorporated into peptide-based drugs to enhance their stability and bioavailability.

Bioconjugation: It is used in the preparation of bioconjugates, where peptides are linked to other molecules such as drugs, imaging agents, or nanoparticles.

Chemical Biology: It is used in the study of protein-protein interactions, enzyme mechanisms, and other biological processes.

Mécanisme D'action

The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective modifications at other functional groups. Upon removal of the protecting group, the free amino acid can participate in various biochemical processes, such as peptide bond formation and enzyme catalysis.

Comparaison Avec Des Composés Similaires

(S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid can be compared with other similar compounds, such as:

(S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid: Similar structure but with a different side chain.

(S)-3-(((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid: Uses a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.

(S)-3-(((Methoxycarbonyl)amino)-5-methylhexanoic acid: Uses a methoxycarbonyl (Moc) protecting group instead of a benzyloxycarbonyl group.

The uniqueness of this compound lies in the stability and ease of removal of the benzyloxycarbonyl group, making it a preferred choice in peptide synthesis and other applications.

Activité Biologique

(S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid, with the molecular formula C₁₅H₂₁NO₄ and a molecular weight of approximately 279.33 g/mol, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzyloxycarbonyl group, which is commonly employed as a protecting group in organic synthesis, particularly in the manipulation of amino acids and peptides. The stereochemistry of this compound is significant; it exists in the (S)-enantiomeric form, which is often associated with specific biological activities and interactions .

Research indicates that this compound may interact with various biological targets, particularly enzymes involved in metabolic pathways. It can act as both a substrate and an inhibitor, suggesting its potential role in pharmacological applications. The compound's structural features influence its binding affinities and selectivity towards specific biological targets .

1. Enzyme Inhibition

Studies have shown that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been evaluated against histone deacetylases (HDACs), where it demonstrated varying degrees of inhibition. The IC50 values for inhibition ranged from 14 to 67 nM for different isoforms .

Data Table: Biological Activities Overview

| Activity | Target | IC50 Value | Study Reference |

|---|---|---|---|

| HDAC Inhibition | HDAC1-3, 10, 11 | 14 - 67 nM | |

| Anti-Migration | Huh7 Cell Line | Not specified | |

| Integrin Expression Modulation | Integrin α7 | Decreased |

Case Study 1: Inhibition of Histone Deacetylases

A study conducted on various azumamide derivatives, including those structurally related to this compound, demonstrated their ability to inhibit HDAC enzymes effectively. The study reported that the presence of specific functional groups significantly influenced the potency of these inhibitors .

Case Study 2: Cancer Cell Migration

Research focusing on benzofuran derivatives indicated that compounds with similar structural motifs could suppress cell migration in hepatocellular carcinoma models. These findings point towards the potential application of this compound in cancer therapeutics due to its structural similarities with effective anti-metastatic agents .

Propriétés

IUPAC Name |

(3S)-5-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)8-13(9-14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDHEHGNNDPBNL-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.